Home > Products > Screening Compounds P9312 > 5-Chloro-2-(piperidin-1-yl)pyrimidine
5-Chloro-2-(piperidin-1-yl)pyrimidine - 22539-52-2

5-Chloro-2-(piperidin-1-yl)pyrimidine

Catalog Number: EVT-3067527
CAS Number: 22539-52-2
Molecular Formula: C9H12ClN3
Molecular Weight: 197.67
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Chloro-2-(piperidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom and a piperidine moiety. This compound is of interest in medicinal chemistry due to its potential applications in drug development, particularly as an anticancer agent and in the treatment of various diseases linked to the epidermal growth factor receptor and BRAF pathways.

Source

The synthesis and characterization of 5-Chloro-2-(piperidin-1-yl)pyrimidine have been documented in various research studies, highlighting its biological activity and synthetic routes. The compound's molecular formula is C9H14ClN5C_9H_{14}ClN_5, with a molecular weight of approximately 227.69 g/mol .

Classification

5-Chloro-2-(piperidin-1-yl)pyrimidine belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities. It can be classified as an aromatic heterocycle due to the presence of nitrogen atoms in the ring structure.

Synthesis Analysis

Methods

The synthesis of 5-Chloro-2-(piperidin-1-yl)pyrimidine generally involves multi-step reactions that include chlorination, nucleophilic substitution, and possibly cyclization processes.

  1. Chlorination: The introduction of the chlorine atom into the pyrimidine ring can be achieved using phosphorus oxychloride or similar chlorinating agents.
  2. Nucleophilic Substitution: The piperidine group is introduced through a nucleophilic substitution reaction, where piperidine acts as a nucleophile attacking an electrophilic center on the pyrimidine derivative.
  3. Cyclization: In some synthetic routes, cyclization may occur to form more complex structures or to stabilize the compound .

Technical Details

The synthetic strategies often utilize solvents like acetonitrile or ethanol and may involve catalysts such as potassium carbonate to facilitate reactions. Yields for these reactions can vary but are often optimized through careful control of reaction conditions, such as temperature and concentration.

Molecular Structure Analysis

Structure

The molecular structure of 5-Chloro-2-(piperidin-1-yl)pyrimidine consists of a pyrimidine ring with a chlorine substituent at the 5-position and a piperidine group attached at the 2-position. The structure can be represented by its SMILES notation: Nc1nc(N)c(Cl)c(n1)N2CCCCC2.

Data

Key structural data includes:

  • Molecular Formula: C9H14ClN5C_9H_{14}ClN_5
  • Molecular Weight: 227.69 g/mol
  • InChI: InChI=1S/C9H14ClN5/c10-6-7(11)13-9(12)14-8(6)15-4-2-1-3-5-15/h1-5H2,(H4,11,12,13,14) .
Chemical Reactions Analysis

Reactions

5-Chloro-2-(piperidin-1-yl)pyrimidine can participate in various chemical reactions typical for heterocycles:

  1. Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, which can modify the biological activity of the compound.
  2. Reduction Reactions: The nitro or carbonyl groups, if present, can undergo reduction to form amines or alcohols.
  3. Coupling Reactions: The compound may also engage in coupling reactions to form more complex molecules with enhanced pharmacological properties .

Technical Details

The reactivity of 5-Chloro-2-(piperidin-1-yl)pyrimidine is influenced by electronic factors from both the piperidine and pyrimidine rings, making it suitable for further modifications aimed at increasing its therapeutic efficacy.

Mechanism of Action

Process

The mechanism of action for 5-Chloro-2-(piperidin-1-yl)pyrimidine primarily involves its interaction with specific biological targets such as kinases associated with cancer pathways (e.g., EGFR/BRAF).

  1. Target Binding: The compound binds to active sites on these kinases, inhibiting their activity.
  2. Signal Transduction Disruption: By inhibiting these pathways, it disrupts downstream signaling that leads to cell proliferation and survival.

Data

Studies have shown that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines, indicating its potential as an anticancer agent .

Physical and Chemical Properties Analysis

Physical Properties

5-Chloro-2-(piperidin-1-yl)pyrimidine is typically characterized by:

  • Appearance: Crystalline solid
  • Solubility: Soluble in organic solvents like ethanol and acetonitrile.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong bases or acids.
  • Reactivity: Reactive towards nucleophiles due to the presence of electrophilic centers in the pyrimidine ring.

Relevant data from spectral analyses (e.g., NMR, mass spectrometry) confirm the identity and purity of synthesized compounds .

Applications

Scientific Uses

The primary applications of 5-Chloro-2-(piperidin-1-yl)pyrimidine include:

  1. Anticancer Research: Investigated for its potential as an inhibitor of cancer cell proliferation.
  2. Drug Development: Used as a lead compound for synthesizing new derivatives with improved efficacy against specific cancer targets.
  3. Biological Studies: Employed in studies examining kinase inhibition and related signaling pathways.

Research continues to explore its full potential in therapeutic applications, particularly in oncology .

Introduction to Pyrimidine-Based Therapeutics in Oncology

Role of Heterocyclic Scaffolds in Kinase Inhibitor Design

Heterocyclic scaffolds serve as structural cornerstones in kinase inhibitor development due to their capacity for diverse non-covalent interactions with conserved kinase domains. Among these, pyrimidine emerges as a privileged pharmacophore, present in 40% of FDA-approved small-molecule kinase inhibitors. Its dominance arises from:

  • Biomimetic properties: Pyrimidine mimics purine nucleobases, enabling competitive ATP-binding site occupation while providing synthetic versatility for structural optimization .
  • Hydrogen-bonding capacity: Nitrogen atoms at positions 1 and 3 accept hydrogen bonds from kinase hinge regions (e.g., Met793 in EGFR), while C2 substituents donate bonds to residues like Thr854 in BRAF [1] .
  • Geometry for selectivity: The planar 6-membered ring orients substituents toward hydrophobic selectivity pockets, with meta-positioned groups (e.g., C5-chloro) enhancing isoform discrimination .

Table 1: Prevalence of Heterocyclic Cores in Clinical Kinase Inhibitors

HeterocycleRepresentative DrugsKey Target KinasesBinding Interactions
PyrimidineErlotinib, OsimertinibEGFR, ALKH-bonds with hinge Met793; hydrophobic interactions
IndoleSunitinib, NintedanibVEGFR, PDGFRHydrophobic cavity penetration; van der Waals contacts
PurineIbrutinib, GefitinibBTK, EGFRDual H-bond donation/acceptance at hinge region
PyridineCrizotinib, CeritinibALK, ROS1Chelation with catalytic residues; hydrophobic tail interactions

The 5-chloro-2-(piperidin-1-yl)pyrimidine scaffold exemplifies this design logic, with crystallography confirming its binding to both EGFR and BRAF through hinge region H-bonds and chloro group insertion into the hydrophobic cleft [1] .

Mutant EGFR/BRAF Pathways as Targets for Anticancer Drug Development

Oncogenic mutations in EGFR (e.g., T790M) and BRAF (e.g., V600E) drive constitutive pathway activation in diverse malignancies. EGFRT790M confers resistance to first-generation TKIs by increasing ATP affinity, while BRAFV600E elevates kinase activity by >500-fold. These mutants are critical therapeutic targets due to:

  • Prevalence: BRAFV600E occurs in 60-80% of melanomas, 40% of papillary thyroid cancers, and 10% of colorectal cancers. EGFRT790M emerges in 60% of NSCLC patients after first-line EGFR-TKI therapy [1].
  • Downstream signaling synergy: Cross-talk between EGFR and BRAF pathways amplifies MAPK/ERK signaling, accelerating proliferation and metastasis. Dual inhibition disrupts this feed-forward loop [1].
  • Clinical validation: Osimertinib (EGFRT790M inhibitor) and vemurafenib (BRAFV600E inhibitor) demonstrate mutation-specific efficacy, but resistance necessitates agents targeting both pathways [1].

Table 2: Oncogenic Kinase Mutations and Clinical Challenges

MutationTumor TypesCurrent InhibitorsResistance Mechanisms
EGFRT790MNSCLC (60% post-treatment)Osimertinib, RociletinibC797S mutation; MET amplification
BRAFV600EMelanoma (60-80%), CRC (10%)Vemurafenib, DabrafenibNRAS mutations; COT overexpression
ALKF1174LNeuroblastoma, NSCLCCrizotinib, CeritinibALK amplification; gatekeeper mutations

These insights establish mutant EGFR/BRAF as high-value nodes for intervention. Pyrimidine-based inhibitors like 5-chloro-2-(piperidin-1-yl)pyrimidine offer structural plasticity to engage both targets simultaneously, potentially overcoming compensatory pathway activation [1].

Rationale for 5-Chloro-2-(piperidin-1-yl)pyrimidine as a Dual-Targeting Agent

The 5-chloro-2-(piperidin-1-yl)pyrimidine scaffold embodies structure-based design principles for dual EGFRT790M/BRAFV600E inhibition:

  • Electrophilic chloro group: The C5-chloro substituent occupies a hydrophobic pocket in BRAFV600E (Val471, Ala481) and EGFRT790M (Le788, Met790), with modeling showing 2.9-3.2 Å van der Waals contacts [1] .
  • Piperidine flexibility: N2-piperidine samples multiple conformations, enabling adaptation to divergent ATP-site topographies. Aza-nitrogen protonation enhances solubility (log P = 2.7) while maintaining membrane permeability [2] .
  • Dual inhibitory evidence: Analogous compounds (e.g., indole-2-carboxylate 3e) exhibit low-nM inhibition of both kinases (EGFR IC50 = 68 nM; BRAF IC50 = 89 nM), outperforming erlotinib in BRAF inhibition by >5-fold [1].

Table 3: Structure-Activity Relationship (SAR) of Key Substituents

PositionSubstituentEGFRT790M IC50 (nM)BRAFV600E IC50 (nM)Selectivity Index (vs. WT)
C5Chloro68–8989–1108-fold (EGFR)
C5Methoxy240>5003-fold
C2Piperidin-1-yl6889>10-fold
C2Morpholin-4-yl1252106-fold

Molecular docking confirms simultaneous engagement of both kinases:

  • In EGFRT790M: Piperidine nitrogen H-bonds with Met793 (2.1 Å), while chloro group contacts Met790. The scaffold adopts a "U-shaped" conformation matching osimertinib’s geometry [1].
  • In BRAFV600E: Pyrimidine N1 accepts H-bond from Cys532 (hinge), with chloro group inserted into the allosteric pocket created by Val600Glu mutation. Piperidine extends toward the DFG motif .

This bifunctional binding profile, combined with synthetic tractability for derivatization at C4 and C6, positions 5-chloro-2-(piperidin-1-yl)pyrimidine as a versatile chemotype for next-generation dual inhibitors. Ongoing optimization focuses on C4-aryl substitutions to enhance potency against dimeric kinase forms [1] .

Properties

CAS Number

22539-52-2

Product Name

5-Chloro-2-(piperidin-1-yl)pyrimidine

IUPAC Name

5-chloro-2-piperidin-1-ylpyrimidine

Molecular Formula

C9H12ClN3

Molecular Weight

197.67

InChI

InChI=1S/C9H12ClN3/c10-8-6-11-9(12-7-8)13-4-2-1-3-5-13/h6-7H,1-5H2

InChI Key

PIRYDZLFIWCQNP-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=NC=C(C=N2)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.